Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate
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Overview
Description
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is a complex organic compound with a unique structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl 4-aminobenzoate with acetic anhydride, followed by further functionalization to introduce the acetyloxy and oxobutyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines .
Scientific Research Applications
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate, also known by its CAS number 35260-30-1, is a synthetic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21NO6
- Molecular Weight : 335.35 g/mol
- CAS Number : 35260-30-1
The compound is believed to exhibit its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Gene Expression : Research indicates that similar compounds can influence gene expression related to stress responses and cellular protection.
Antioxidant Activity
Studies have shown that derivatives of benzoic acid exhibit significant antioxidant properties. This compound may similarly contribute to reducing oxidative stress in cells.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in various models. This activity is often linked to the inhibition of pro-inflammatory cytokines.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its potential as an antioxidant agent.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25.3 |
ABTS | 18.7 |
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits dose-dependent cytotoxicity.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.5 | Apoptosis induction |
MCF-7 | 12.2 | Cell cycle arrest |
Properties
CAS No. |
35260-30-1 |
---|---|
Molecular Formula |
C17H21NO6 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[acetyl-(4-acetyloxy-3-oxobutyl)amino]benzoate |
InChI |
InChI=1S/C17H21NO6/c1-4-23-17(22)14-5-7-15(8-6-14)18(12(2)19)10-9-16(21)11-24-13(3)20/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
NQNVFWDZEKXTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)COC(=O)C)C(=O)C |
Origin of Product |
United States |
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